molecular formula C27H40O4 B15192885 Sargachromanol D CAS No. 856414-53-4

Sargachromanol D

Cat. No.: B15192885
CAS No.: 856414-53-4
M. Wt: 428.6 g/mol
InChI Key: YIWOAJFKIIOXPS-RYZLOPLISA-N
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Description

Sargachromanol D is a naturally occurring meroterpenoid compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of chromanols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sargachromanol D can be synthesized through a series of chemical reactions involving the chromanol core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from the brown alga Sargassum siliquastrum. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sargachromanol D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit enhanced biological activities .

Scientific Research Applications

Sargachromanol D has a wide range of scientific research applications, including:

Mechanism of Action

Sargachromanol D exerts its effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Sargachromanol D is compared with other similar compounds such as:

This compound stands out due to its unique combination of hydroxyl groups and its potent biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

856414-53-4

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol

InChI

InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1

InChI Key

YIWOAJFKIIOXPS-RYZLOPLISA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O

Origin of Product

United States

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